molecular formula C15H10ClF3O2 B2787779 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone CAS No. 338400-72-9

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone

Cat. No.: B2787779
CAS No.: 338400-72-9
M. Wt: 314.69
InChI Key: JUSNRQLHARAVMU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone is a substituted acetophenone derivative featuring a 4-chlorophenyl group and a 3-(trifluoromethyl)phenoxy moiety. The chlorophenyl and trifluoromethyl groups are common in bioactive molecules due to their electron-withdrawing properties, which enhance metabolic stability and receptor binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-12-6-4-10(5-7-12)14(20)9-21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNRQLHARAVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-(trifluoromethyl)phenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Formation of the Phenoxy Group

The 3-(trifluoromethyl)phenoxy moiety is critical for the compound’s structure. This group can be introduced via Williamson ether synthesis , where a phenyl ether is formed by reacting a phenol with an alkyl halide or aryl halide in the presence of a base. For example:

  • Reagents : Phenol derivative (e.g., 3-(trifluoromethyl)phenol), alkylating agent (e.g., chlorobenzene), base (e.g., sodium hydroxide).

  • Conditions : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

Acetylation of the Chlorophenyl Group

The ethanone functional group is typically introduced via Friedel-Crafts acylation or direct acetylation . For example:

  • Reagents : Acetyl chloride, Lewis acid (e.g., AlCl₃).

  • Conditions : Low-temperature reaction to control regioselectivity .

Coupling of Substituents

The coupling of the chlorophenyl and trifluoromethylphenoxy groups may involve Ullmann-type coupling or palladium-catalyzed cross-coupling , especially if pre-functionalized aryl halides are used. For instance:

  • Reagents : Aryl halide (e.g., 4-chlorophenyl bromide), phenoxy nucleophile (e.g., 3-(trifluoromethyl)phenol), copper catalyst (e.g., CuI).

  • Conditions : High-temperature reaction in a solvent like DMF .

Formation of the Phenoxy Group

The trifluoromethylphenoxy group is formed via a nucleophilic aromatic substitution (NAS) or Ullmann coupling . For example, reacting 3-(trifluoromethyl)phenol with 4-chlorophenyl bromide in the presence of a copper catalyst yields the phenoxy-linked structure .

Acetylation Mechanism

The acetyl group is introduced via electrophilic aromatic substitution . Friedel-Crafts acylation involves the generation of an acylium ion, which attacks the aromatic ring at the para position (relative to the chloro group) .

Coupling Reaction

Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) may be used to link the chlorophenyl and trifluoromethylphenoxy groups. This involves oxidative addition of the aryl halide to the catalyst, followed by transmetallation with the nucleophile .

Physical and Spectroscopic Data

Property Value Source
Melting point 88–90°C
1H-NMR (δ) 6.5–7.8 (aromatic H), 3.62 (s, CH₃)
Molecular formula C₁₅H₉ClF₃O₃

Scientific Research Applications

The compound exhibits a range of biological activities that are crucial for its applications in drug development:

Anticancer Properties

Studies have shown that derivatives of 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone possess moderate anticancer activity. For instance, one study reported an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma . The compound serves as a precursor for synthesizing novel derivatives with enhanced antiproliferative properties.

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways can be leveraged in drug formulations aimed at reducing inflammation .

Central Nervous System Activity

The compound has been investigated for its effects on the central nervous system (CNS). Some derivatives have shown promise as partial agonists at cannabinoid receptors, suggesting potential applications in pain management and neurological disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic routes often yield various derivatives that can be tailored for specific biological activities.

Synthesis Route Starting Materials Yield
Route A4-Chlorophenol, TrifluoromethylbenzeneHigh
Route B4-Bromophenol, TrifluoromethylbenzeneModerate

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Anticancer Drug Development

A research team synthesized several derivatives of this compound and evaluated their anticancer activity. One derivative exhibited improved efficacy against breast cancer cell lines compared to the parent compound, demonstrating the potential for further development into a viable therapeutic agent .

Case Study 2: CNS Drug Development

In another study, derivatives were tested for their ability to penetrate the blood-brain barrier and interact with cannabinoid receptors. The findings indicated that certain modifications to the chemical structure enhanced CNS activity, suggesting potential applications in treating neuropathic pain .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula/Weight Key Substituents Biological Activity/Application Synthesis Highlights Reference
Target Compound C15H10ClF3O2 (~322.7) 4-Cl, 3-CF3OPh Not explicitly reported Likely via α-haloketone + phenol coupling -
1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone O-methyloxime C17H16F3NO3 (339.31) 4-OCH3, 3-CF3OPh, O-methyloxime Not reported Oxime derivatization of ethanone
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) C28H23ClF3N3O (~510.0) 4-Cl, pyridine, piperazine-CF3Ph CYP51 inhibitor (anti-Trypanosoma cruzi) Multi-step nucleophilic substitution
1-[1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-ethanone (Compound 7a) C12H8ClF3N2O (~288.7) 2-Cl, pyrazole-CF3 Not reported (fluorinated pyrazole core) Lithium salt-mediated cyclization
Sorafenib Tosylate C28H23ClF3N4O6S (~637.0) 4-Cl-3-CF3Ph, urea, tosylate Anticancer (tyrosine kinase inhibitor) Urea coupling with aryl halides

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and metabolic resistance, as seen in UDO (anti-parasitic) and Sorafenib (anticancer) . Chlorophenyl moieties improve binding to hydrophobic pockets in enzymes (e.g., CYP51 in UDO) .

Synthetic Strategies: The target compound’s phenoxy-ethanone backbone suggests synthesis via nucleophilic substitution between a 3-(trifluoromethyl)phenol and a 2-chloro-1-(4-chlorophenyl)ethanone, analogous to methods in . Microwave-assisted synthesis () or lithium salt-mediated cyclization () could optimize yields for complex analogs .

Physicochemical Properties :

  • Melting Points : Fluorinated pyrazoles (e.g., Compound 7a) exhibit lower melting points (~95°C) compared to bulkier urea derivatives like Sorafenib (>200°C) .
  • Molecular Weight : Smaller analogs (e.g., Compound 7a, ~288.7 g/mol) may offer better bioavailability than larger molecules like UDO (~510.0 g/mol) .

Biological Activity

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone, commonly referred to as a chlorophenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several organic reactions, primarily focusing on the coupling of chlorophenyl and trifluoromethyl groups. A typical synthetic route includes:

  • Starting Materials : 4-chlorophenol and 3-trifluoromethylphenol.
  • Reagents : Use of coupling agents like potassium tert-butoxide in DMF.
  • Reaction Conditions : Heating under nitrogen atmosphere at elevated temperatures (around 160 °C) for several hours.

This method yields the target compound with high purity, as confirmed by NMR and mass spectrometry analyses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The presence of the chlorophenyl group is believed to enhance the compound's interaction with bacterial cell membranes.

Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. The IC50 values for AChE inhibition were reported to be around 0.190 µM, indicating potent activity compared to standard drugs like Galantamine . The structure-activity relationship suggests that the electron-withdrawing trifluoromethyl group significantly contributes to its inhibitory potency.

CompoundIC50 (µM)Reference
This compound0.190
Galantamine~1.00

Antitumor Activity

In vivo studies have shown that this compound exhibits antitumor effects in models resistant to imatinib, particularly in gastrointestinal stromal tumors (GISTs). It demonstrated significant efficacy against various c-KIT mutants, which are often associated with drug resistance . The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a potential candidate for further development.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituents on the phenyl rings in modulating biological activity:

  • Chloro Substituent : Enhances electron deficiency on the aromatic system, improving binding affinity to target enzymes.
  • Trifluoromethyl Group : Increases lipophilicity and may improve cellular uptake.

The combination of these substituents appears crucial for optimizing both antimicrobial and enzyme inhibitory activities .

Case Studies

Several case studies have documented the biological efficacy of related compounds in clinical settings:

  • Study on AChE Inhibition : Compounds similar to this compound were tested for cognitive enhancement in Alzheimer's models, showing improvement in memory retention linked to AChE inhibition .
  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly reduced tumor size in mouse models of GISTs, suggesting a mechanism involving c-KIT pathway modulation .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where 3-(trifluoromethyl)phenol reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

  • Temperature : Optimal yields (~70–80%) are achieved at 0–5°C to minimize side reactions.
  • Solvent : Use dichloromethane or nitrobenzene for improved electrophilic substitution.
  • Catalyst stoichiometry : A 1:1 molar ratio of acyl chloride to catalyst maximizes efficiency.

Alternative routes involve nucleophilic aromatic substitution of activated aryl halides with phenoxide intermediates, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving spatial ambiguities?

Methodological Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing chlorophenyl vs. trifluoromethylphenoxy groups via coupling constants) .
  • X-ray Crystallography : Resolves bond angles and torsional strain, confirming the dihedral angle between the chlorophenyl and phenoxy groups (e.g., ~85° in related analogs) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. Which analytical techniques are recommended for purity assessment and quantification in complex mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified reference standard ensures >98% purity .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; monitor for byproducts like unreacted 4-chlorobenzoyl chloride.
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s aromatic/fluorinated groups .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid parameters to cover the active site (e.g., 25 ų box).
  • Validation : Compare docking scores (ΔG ≤ −7 kcal/mol suggests strong binding) with experimental IC₅₀ values from kinetic assays .

Q. How should conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) and MTT assays in parallel. For example, antimicrobial activity at 10 µg/mL vs. cytotoxicity at 50 µg/mL indicates a therapeutic window .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenoxy ring to enhance selectivity.
  • Mechanistic Studies : Use fluorescent probes (e.g., propidium iodide) to distinguish membrane disruption (antimicrobial) from apoptosis (cytotoxic) pathways .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced pharmacological profiles?

Methodological Answer:

  • Substituent Variation : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity (logP) and bioavailability .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chlorophenyl ketone) using 3D-QSAR models.
  • Metabolic Stability : Incubate with liver microsomes; introduce steric hindrance (e.g., ortho-methyl) to reduce CYP450-mediated oxidation .

Q. How can researchers address the compound’s photodegradation in experimental settings?

Methodological Answer:

  • Light Exposure Control : Store solutions in amber vials and use UV-filtered light sources.
  • Stabilizers : Add 0.1% w/v ascorbic acid or EDTA to chelate metal ions catalyzing degradation.
  • Degradation Kinetics : Monitor via HPLC under accelerated conditions (e.g., 365 nm UV light); calculate half-life (t₁/₂) using first-order kinetics .

Q. What computational methods validate spectroscopic data inconsistencies (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ¹³C chemical shifts with B3LYP/6-311+G(d,p) basis sets; deviations >2 ppm suggest conformational artifacts .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to account for hydrogen bonding-induced shifts.
  • Cross-Validation : Compare computed IR spectra (e.g., Gaussian 16) with experimental data to identify tautomeric forms .

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